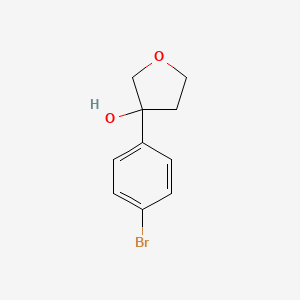

3-(4-Bromophenyl)tetrahydrofuran-3-OL

Description

3-(4-Bromophenyl)tetrahydrofuran-3-OL is a brominated tetrahydrofuran derivative characterized by a hydroxyl group and a 4-bromophenyl substituent at the 3-position of the tetrahydrofuran ring. The hydroxyl group enhances hydrogen-bonding capacity, while the bromophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

1781048-14-3 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-(4-bromophenyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |

InChI Key |

OTJRTHFIECDKPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-OL typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-bromophenyl)tetrahydrofuran-3-one.

Reduction: Formation of 3-(phenyl)tetrahydrofuran-3-OL.

Substitution: Formation of 3-(4-substituted phenyl)tetrahydrofuran-3-OL derivatives.

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran-3-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Coumarin Derivatives: Brodifacoum and Difethialone

Brodifacoum and difethialone, highlighted in , share the 4-bromophenyl motif but differ in their core structures. Key distinctions include:

Key Insight : The tetrahydrofuran core in this compound lacks the extended conjugation of coumarin derivatives, likely reducing its bioactivity in inflammation models. However, its simpler structure may enhance synthetic versatility .

Acetamide Derivatives with 4-Bromophenyl Groups

describes acetamide compounds featuring 4-bromophenyl acryloyl groups, such as 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide. These derivatives differ significantly in backbone structure and applications:

Key Insight : The acetamide derivatives leverage conjugated systems for optical or electronic applications, whereas this compound’s rigid tetrahydrofuran ring may favor stereoselective synthesis or catalysis.

Biological Activity

3-(4-Bromophenyl)tetrahydrofuran-3-OL, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly its anticancer and antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which contributes to its unique chemical reactivity and biological interactions. The compound's structure allows for various functional transformations, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Numerous studies have investigated the anticancer properties of bromophenol derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent anticancer activity against various human cancer cell lines.

Case Studies

-

In Vitro Studies :

- A study evaluated several bromophenol derivatives for their anticancer effects against five human cancer cell lines (A549, Bel7402, HepG2, HeLa, and HCT116). Among these, certain derivatives demonstrated significant inhibition ratios, suggesting that modifications to the bromophenol structure can enhance anticancer efficacy .

- Specifically, compound 4g , a derivative related to this compound, showed an inhibition ratio of approximately 88.2% against A549 cells at a concentration of 10 μg/mL .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as tubulin or specific enzymes involved in cancer cell proliferation . For instance, the presence of the bromine atom may enhance binding affinity to these targets due to its electronic properties.

Antibacterial Activity

In addition to its anticancer properties, this compound has been assessed for antibacterial activity. Studies indicate that compounds with similar structural features can exhibit varying degrees of effectiveness against bacteria.

Findings

- Research into related compounds suggests that the presence of electron-withdrawing groups like bromine can influence antibacterial potency. For example, modifications that include halogens have been shown to enhance activity against Helicobacter pylori strains .

Comparative Biological Activity

To better understand the biological activity of this compound in comparison to similar compounds, data from various studies can be summarized as follows:

| Compound | Anticancer Activity (IC50 μg/mL) | Antibacterial Activity (MIC μg/mL) |

|---|---|---|

| This compound | Not specifically tested | Not specifically tested |

| Compound 4g | 10 (A549) | Not reported |

| Compound with methoxy group | Not reported | 32 (against H. pylori) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.